molecular formula C10H6ClNOS B8367992 3-(4-Chlorothiazol-2-yl)benzaldehyde

3-(4-Chlorothiazol-2-yl)benzaldehyde

Cat. No.: B8367992
M. Wt: 223.68 g/mol
InChI Key: DRSIMTOYNGLYCE-UHFFFAOYSA-N
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Description

3-(4-Chlorothiazol-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

3-(4-chloro-1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H6ClNOS/c11-9-6-14-10(12-9)8-3-1-2-7(4-8)5-13/h1-6H

InChI Key

DRSIMTOYNGLYCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available 2,4-dichlorothiazole (800 mg; 5.19 mmol), (3-formylphenyl)boronic acid (833 mg; 5.56 mmol), potassium phosphate tribasic K3PO4 (3.308 g; 15.60 mmol), Xantphos (75 mg; 0.13 mmol), and Pd(OAc)2 (29 mg; 0.13 mmol) in anh. THF (26 ml) was heated to 60° C., under nitrogen, for 3 h. After cooling to rt, the mixture was filtered over celite, and the separated solids were washed with DCM. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 3-(4-chlorothiazol-2-yl)benzaldehyde as a colorless solid. LC-MS (conditions A): tR=0.77 min.; [M+H]+: 224.03 g/mol.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
833 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate tribasic K3PO4
Quantity
3.308 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One

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